![molecular formula C12H10ClNO3 B2520894 N-[(7-Chloro-1,3-benzodioxol-5-yl)methyl]but-2-ynamide CAS No. 2411236-65-0](/img/structure/B2520894.png)
N-[(7-Chloro-1,3-benzodioxol-5-yl)methyl]but-2-ynamide
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Description
The compound seems to be a derivative of 1,3-Benzodioxole . 1,3-Benzodioxole, also known as 1,2-methylenedioxybenzene, is an organic compound with the formula C6H4O2CH2. It is a benzene derivative and a heterocyclic compound containing the methylenedioxy functional group .
Synthesis Analysis
While specific synthesis information for “N-[(7-Chloro-1,3-benzodioxol-5-yl)methyl]but-2-ynamide” was not found, a related compound, 1-benzo[1,3]dioxol-5-yl-indoles, was synthesized via a Pd-catalyzed C-N cross-coupling .Physical And Chemical Properties Analysis
The physical and chemical properties of 1,3-Benzodioxole, a related compound, include a molar mass of 122.123 g·mol−1, a density of 1.064 g cm−3, a boiling point of 172–173 °C, and a vapor pressure of 1.6 kPa .Mechanism of Action
While the mechanism of action for “N-[(7-Chloro-1,3-benzodioxol-5-yl)methyl]but-2-ynamide” was not found, a related compound, 1-benzo[1,3]dioxol-5-yl-indoles, showed anticancer activity against various cancer cell lines. It caused cell cycle arrest at the S phase and induced apoptosis in CCRF-CEM cancer cells .
properties
IUPAC Name |
N-[(7-chloro-1,3-benzodioxol-5-yl)methyl]but-2-ynamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO3/c1-2-3-11(15)14-6-8-4-9(13)12-10(5-8)16-7-17-12/h4-5H,6-7H2,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAGLGSCBWOSCTI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NCC1=CC2=C(C(=C1)Cl)OCO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(7-Chloro-1,3-benzodioxol-5-yl)methyl]but-2-ynamide |
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